

# Spectroscopic Analysis of Methyl 3-butenolate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 3-butenolate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-butenolate** ( $C_5H_8O_2$ ), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 3-butenolate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.8	m	1H	H-3
~5.1	m	2H	H-4
3.69	s	3H	-OCH <sub>3</sub>
3.14	d	2H	H-2

<sup>13</sup>C NMR (Carbon NMR) Data[1]

Chemical Shift (δ) ppm	Carbon Atom Assignment
171.5	C-1 (C=O)
130.9	C-3 (=CH)
118.5	C-4 (=CH <sub>2</sub> )
51.8	-OCH <sub>3</sub>
38.6	C-2 (-CH <sub>2</sub> -)

## Infrared (IR) Spectroscopy[1]

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3080	=C-H Stretch (alkene)
~2955	C-H Stretch (aliphatic)
1742	C=O Stretch (ester)
1645	C=C Stretch (alkene)
~1437	C-H Bend (aliphatic)
~1170	C-O Stretch (ester)

## Mass Spectrometry (MS)[1][2]

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Proposed Fragment
41	100	$[C_3H_5]^+$
100	~40	$[M]^+$ (Molecular Ion)
59	~35	$[COOCH_3]^+$
39	~30	$[C_3H_3]^+$
69	~20	$[M - OCH_3]^+$

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Methyl 3-butenate** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d ( $CDCl_3$ ). The solution is then filtered through a pipette with a cotton plug into a standard 5 mm NMR tube. The spectrum is acquired on an NMR spectrometer, for example, a 400 MHz instrument. For  $^1H$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}C$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}C$  isotope. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

### Infrared (IR) Spectroscopy

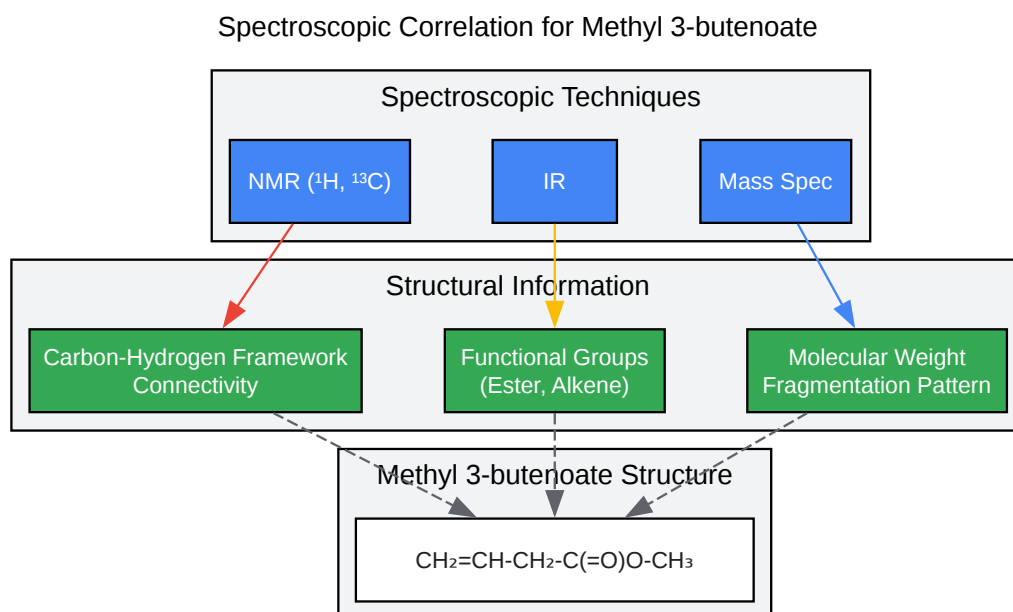
For a liquid sample like **Methyl 3-butenate**, the IR spectrum is typically recorded using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in a sample holder and placed in the beam of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400  $cm^{-1}$ .

### Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio ( $m/z$ ). The detector records the abundance of each ion, generating the mass spectrum.

## Visualizations

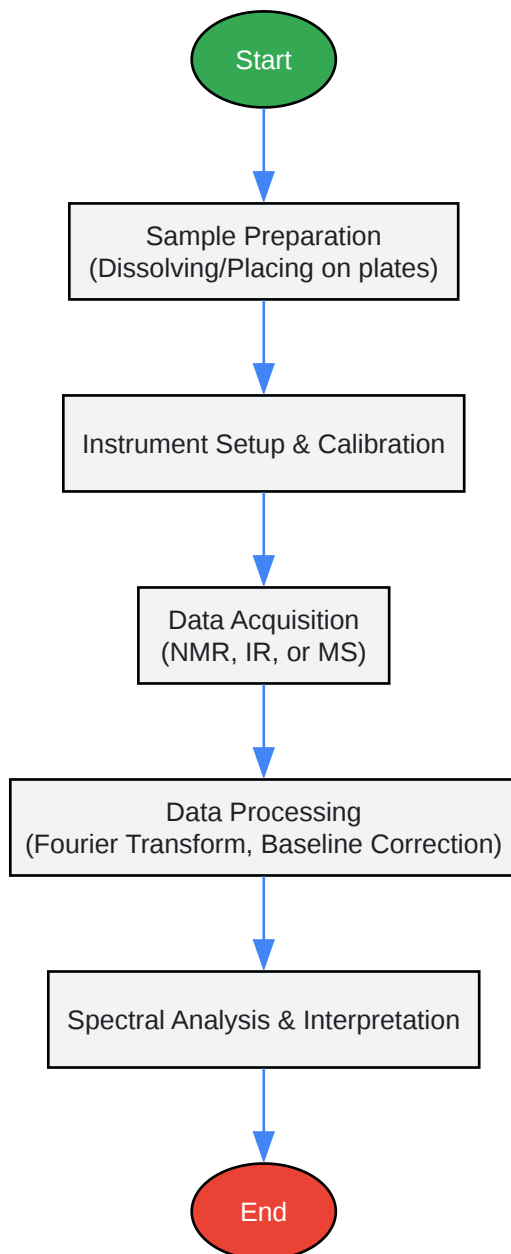
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.



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Caption: Correlation of spectroscopic techniques to structural information.

## General Spectroscopic Analysis Workflow



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Caption: A generalized workflow for spectroscopic analysis.

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## References

- 1. Methyl 3-butenate | C<sub>5</sub>H<sub>8</sub>O<sub>2</sub> | CID 77314 - PubChem [pubchem.ncbi.nlm.nih.gov]
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